molecular formula C16H21N5O4 B2711874 1,3-dimethyl-2,4-dioxo-N-(2-oxopyrrolidin-1-yl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021092-45-4

1,3-dimethyl-2,4-dioxo-N-(2-oxopyrrolidin-1-yl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2711874
CAS RN: 1021092-45-4
M. Wt: 347.375
InChI Key: VSSVZUQMBRYULM-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-dioxo-N-(2-oxopyrrolidin-1-yl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.375. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives : A method for synthesizing disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives through a four-component condensation reaction has been developed. This synthesis involves diketene, an aliphatic or aromatic amine, an aromatic aldehyde, and 6-amino-1,3-dimethyluracil. The process is catalyzed by p-toluenesulfonic acid under mild conditions at ambient temperature, yielding high product yields. This approach demonstrates the versatility and efficiency of synthesizing pyrimidine derivatives, potentially applicable to the compound (Shaabani et al., 2009).

Biological Evaluation and Applications

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, synthesized via condensation reactions involving carboxamide and aromatic aldehydes, showed promising cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as inhibitory effects on 5-lipoxygenase. The structural activity relationship of these compounds was also discussed, highlighting the potential of pyrimidine derivatives in therapeutic applications (Rahmouni et al., 2016).

Thermal Stability Studies

  • Thermal Stability of Pyrimidine Derivatives : A study on the thermal stability of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidines was conducted. This research provided valuable information on the thermal behavior and decomposition patterns of these compounds, which could be relevant for understanding the stability and storage conditions of related chemical entities (Salih & Al-Sammerrai, 1986).

properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-(2-oxopyrrolidin-1-yl)-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-4-7-20-11(13(23)17-21-8-5-6-12(21)22)9-10-14(20)18(2)16(25)19(3)15(10)24/h9H,4-8H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSVZUQMBRYULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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